3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2226182-93-8
VCID: VC4810215
InChI: InChI=1S/C7H9IN2O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H,11,12)
SMILES: CCCN1C(=CC(=N1)I)C(=O)O
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.065

3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid

CAS No.: 2226182-93-8

Cat. No.: VC4810215

Molecular Formula: C7H9IN2O2

Molecular Weight: 280.065

* For research use only. Not for human or veterinary use.

3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid - 2226182-93-8

Specification

CAS No. 2226182-93-8
Molecular Formula C7H9IN2O2
Molecular Weight 280.065
IUPAC Name 5-iodo-2-propylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9IN2O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H,11,12)
Standard InChI Key LNKIPUDSBHFTKB-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)I)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid is C₇H₉IN₂O₂, with a molecular weight of 280.06 g/mol. Its IUPAC name reflects the substitution pattern: 5-iodo-2-propylpyrazole-3-carboxylic acid (note: positional isomerism may lead to alternative numbering conventions in some sources) . The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms, while the iodine and carboxylic acid groups enhance electrophilic reactivity and hydrogen-bonding capacity, respectively.

Key structural data for related compounds include:

  • Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate: Molecular weight 294.09 g/mol, SMILES CCCN1C(=CC(=N1)I)C(=O)OC .

  • 5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid: Density 1.95 g/cm³ (predicted), pKa 3.69 (predicted) .

Synthesis and Preparation

The synthesis of 3-iodo-1-propyl-1H-pyrazole-5-carboxylic acid likely follows a multi-step route analogous to its methyl and ethyl ester counterparts :

Pyrazole Core Formation

  • Cyclocondensation: Reaction of hydrazine with a 1,3-diketone or β-keto ester precursor forms the pyrazole ring.

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces the iodine substituent at the 3-position .

Functionalization Steps

  • Alkylation: Propyl groups are introduced via nucleophilic substitution or Mitsunobu reactions.

  • Ester Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl/ethyl ester yields the carboxylic acid.

Example Protocol (adapted from methyl ester synthesis):

  • Methyl 1-propyl-1H-pyrazole-5-carboxylate is iodinated using NIS in acetonitrile at 60°C for 12 hours.

  • Hydrolysis with 2M NaOH in ethanol/water (1:1) at reflux for 4 hours yields the carboxylic acid.

Physicochemical Properties

Predicted and experimental data for related compounds suggest the following properties:

PropertyValue (Predicted/Experimental)Source Compound
Density (g/cm³)1.85–1.95
Boiling Point (°C)393.1 ± 27.0
pKa3.5–4.0
SolubilityLow in water; soluble in DMSO

The iodine atom contributes to high molecular polarizability, as evidenced by the density values exceeding 1.6 g/cm³ in all analogs . The carboxylic acid group enhances water solubility compared to ester derivatives, though lipophilicity remains significant (logP ~2.5 estimated).

Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent enables participation in transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling: Forms biaryl structures with boronic acids .

  • Ullmann-Type Coupling: Constructs fused heterocycles, as demonstrated in sildenafil synthesis .

Example Reaction:
3-Iodo-pyrazole+Aryl boronic acidPd(PPh₃)₄5-Aryl-pyrazole\text{3-Iodo-pyrazole} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-Aryl-pyrazole}

Pharmaceutical Intermediate

While direct biological data are scarce, structural analogs show:

  • Alcohol dehydrogenase inhibition: 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid exhibits Ki values of 10–50 µM against ADH isoforms.

  • Anticancer activity: Iodopyrazoles demonstrate moderate cytotoxicity in HCT-116 cells (IC₅₀ 15–30 µM).

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